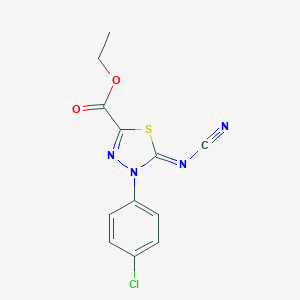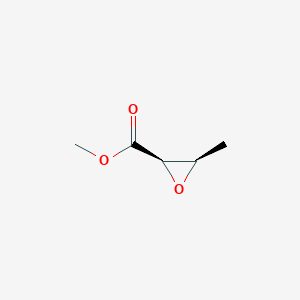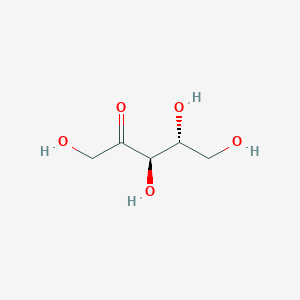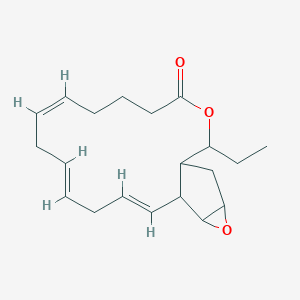
Ecklonialactone E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ecklonialactone E is a natural product that is extracted from the brown alga Ecklonia cava. It is a polyphenol compound that has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The purpose of
Aplicaciones Científicas De Investigación
Bioactive Potential of Brown Seaweed Ecklonia Cava
Brown seaweed, specifically Ecklonia cava, has been extensively studied for its multiple biological activities, including antioxidant, anticoagulative, antimicrobial, anti-HIV, anti-inflammatory, immunomodulatory, antimutagenic, antitumor, and anticancer effects. These properties have positioned E. cava and its derivatives, potentially including Ecklonialactone E, as key natural substances in various industrial applications, such as pharmaceutical, nutraceutical, cosmeceutical, and functional food industries (Wijesinghe & Jeon, 2012).
Therapeutic Properties of Phlorotannins like Eckol
Eckol, a precursor compound of phlorotannins found abundantly in Ecklonia species, has garnered significant attention due to its therapeutic properties. The compound has been the subject of research for its multiple health benefits and potential applications in disease management. While Ecklonialactone E is not directly mentioned, it is closely related to phlorotannins like Eckol, suggesting its potential in therapeutic applications (Manandhar et al., 2019).
Propiedades
Número CAS |
149633-56-7 |
|---|---|
Nombre del producto |
Ecklonialactone E |
Fórmula molecular |
C20H28O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(8Z,11E,14E)-2-ethyl-3,18-dioxatricyclo[14.4.0.017,19]icosa-8,11,14-trien-4-one |
InChI |
InChI=1S/C20H28O3/c1-2-17-16-14-18-20(23-18)15(16)12-10-8-6-4-3-5-7-9-11-13-19(21)22-17/h4-7,10,12,15-18,20H,2-3,8-9,11,13-14H2,1H3/b6-4+,7-5-,12-10+ |
Clave InChI |
LWCPMCAZCAZIDQ-JMSCLRKOSA-N |
SMILES isomérico |
CCC1C2CC3C(C2/C=C/C/C=C/C/C=C\CCCC(=O)O1)O3 |
SMILES |
CCC1C2CC3C(C2C=CCC=CCC=CCCCC(=O)O1)O3 |
SMILES canónico |
CCC1C2CC3C(C2C=CCC=CCC=CCCCC(=O)O1)O3 |
Sinónimos |
ecklonialactone E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



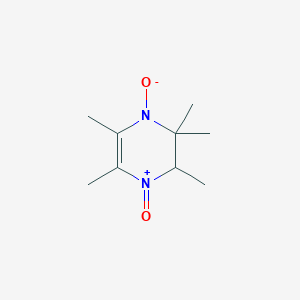
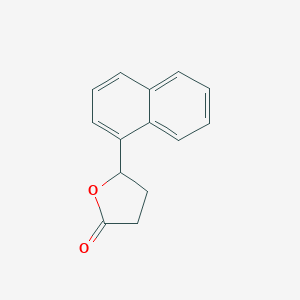
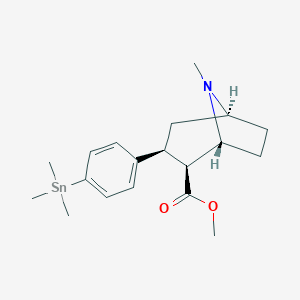
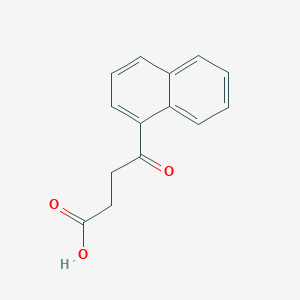
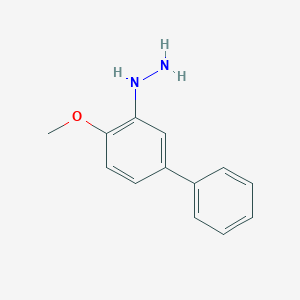
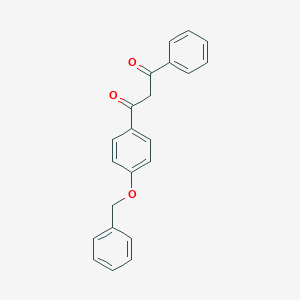
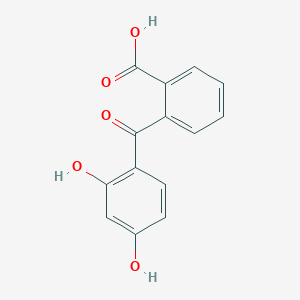
![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)
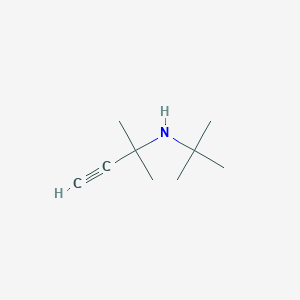
![Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate](/img/structure/B119488.png)
